Dihydroisotanshinone II is a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, commonly known as Danshen. This compound belongs to the class of diterpenes and is recognized for its potential therapeutic properties, particularly in cancer treatment. Dihydroisotanshinone II is structurally related to other compounds in the tanshinone family, which are known for their various biological activities, including anti-inflammatory and anticancer effects.
Dihydroisotanshinone II is primarily extracted from Salvia miltiorrhiza, which has been used in traditional medicine for centuries. The roots of this plant contain a variety of active constituents, including phenolic acids and tanshinones, contributing to its pharmacological effects. The extraction processes typically involve solvent extraction or advanced techniques like microwave-assisted extraction to enhance yield and purity .
Dihydroisotanshinone II is classified as a diterpene and specifically falls under the category of abietane diterpenes. These compounds are characterized by their unique carbon skeletons and are often associated with significant biological activities, particularly in oncology and cardiovascular health .
The synthesis of dihydroisotanshinone II can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and reaction time to maximize yield and minimize by-products. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the purity and concentration of the synthesized product.
Dihydroisotanshinone II has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is , and it features a bicyclic framework typical of many diterpenes.
Dihydroisotanshinone II participates in various chemical reactions that can modify its structure and enhance its biological activity:
Reactivity studies often utilize spectroscopic methods (NMR, UV-Vis) to analyze changes in molecular structure post-reaction. The compound's interactions with cellular components are also studied to elucidate its mechanisms of action.
Dihydroisotanshinone II exhibits its therapeutic effects through multiple mechanisms:
In vitro studies indicate that concentrations as low as 10 μM can significantly impact cancer cell viability and migration rates .
Relevant analytical techniques such as mass spectrometry (MS) and infrared spectroscopy (IR) are utilized to characterize these properties comprehensively .
Dihydroisotanshinone II has garnered attention for its potential applications in:
Dihydroisotanshinone I (DT) is a lipid-soluble diterpenoid quinone primarily isolated from the roots and rhizomes of Salvia miltiorrhiza Bunge (Danshen), a perennial plant in the Lamiaceae family native to China and Japan [1] [8]. Danshen has been cultivated for millennia in East Asia, with annual global consumption exceeding 20 million kilograms [9]. DT belongs to the broader tanshinone class, which includes over 40 structurally related compounds like tanshinone IIA and cryptotanshinone [1] [6]. Ethnopharmacologically, Danshen extracts containing DT have been integral to traditional medicine formulations targeting cardiovascular diseases (e.g., angina, atherosclerosis), hepatic disorders (e.g., chronic hepatitis, early cirrhosis), and inflammatory conditions [1] [8]. Its significance lies in its role within the herb’s "blood-invigorating" properties, as documented in classical texts like Shennong Bencao Jing (200–300 AD) [9].
Table 1: Ethnopharmacological Applications of Danshen Extracts Containing Dihydroisotanshinone I
Traditional Indication | Biological System | Modern Correlate |
---|---|---|
Blood stasis syndrome | Cardiovascular | Atherosclerosis, ischemic injury |
"Clearing heart fire" | Cerebrovascular | Cerebral ischemia, neuroinflammation |
"Eliminating carbuncles" | Hepatic | Hepatitis, early cirrhosis |
Menstrual regulation | Reproductive | Dysmenorrhea, hormonal modulation |
Danshen’s use was first formally documented during the Eastern Han Dynasty (200–300 AD) in Shennong Bencao Jing, where it was classified as a "top-grade" herb for promoting blood circulation and resolving stasis [8] [9]. Over centuries, its applications expanded across Chinese, Japanese (Tanshinkō), and Korean (Dansam) traditional medicine systems. Formulations like Fufang Danshen Dripping Pills—currently in Phase III clinical trials in the USA (NCT01659580)—utilize Danshen’s bioactive compounds, including DT, for coronary heart disease [9]. Historical processing methods (e.g., sun-drying, vinegar-baking) were developed to enhance DT bioavailability, reflecting early empirical optimization of its therapeutic effects [11].
Salvia miltiorrhiza belongs to the Lamiaceae family, Angiospermae clade. DT biosynthesis occurs via the diterpenoid pathway in root periderm tissues:
DT (C₁₈H₁₄O₃) features an ortho-naphthoquinone core fused to a furan ring, with structural distinctions from other tanshinones:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9